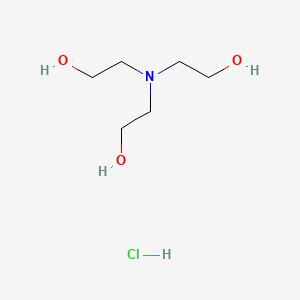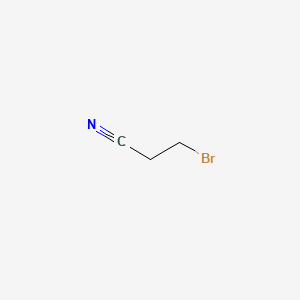
Triethanolamine hydrochloride
Übersicht
Beschreibung
Triethanolamine hydrochloride (TEA-HCl) is a salt form of triethanolamine and is commonly used as a buffer substance in biochemistry . It aids in maintaining the stable pH level in a solution during biochemical reactions . TEA-HCl serves as a buffering agent during protein extraction and protein purification .
Synthesis Analysis
Triethanolamine (TEA) is produced from the reaction of ethylene oxide with aqueous ammonia . Also produced are ethanolamine and diethanolamine . The ratio of the products can be controlled by changing the stoichiometry of the reactants .
Molecular Structure Analysis
The molecular formula of Triethanolamine hydrochloride is C₆H₁₆ClNO₃ . The IUPAC Standard InChI is InChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H .
Chemical Reactions Analysis
Triethanolamine hydrochloride is a monoethyl ether that reacts with an acid to form a salt and water . The reaction mechanism begins with the nucleophilic attack of TEA on the electrophilic .
Physical And Chemical Properties Analysis
Triethanolamine hydrochloride is a white/clear crystalline powder . It is soluble in water . It has good complexing properties, due to which it is used for modification of carbon nanotubes for subsequent extraction of lead (II) .
Wissenschaftliche Forschungsanwendungen
Buffering Agent in Biochemistry
Specific Scientific Field
Biochemistry
Summary of the Application
Triethanolamine hydrochloride is commonly used as a buffer substance in biochemistry . It aids in maintaining a stable pH level in a solution during biochemical reactions .
Methods of Application or Experimental Procedures
TEA-HCl is added to the solution to maintain the pH at a specific level. The amount added will depend on the desired pH and the specific requirements of the biochemical reaction.
Results or Outcomes
The use of TEA-HCl as a buffering agent helps to ensure that biochemical reactions proceed as expected by maintaining a stable pH. This can be critical for reactions where the pH can significantly influence the rate or outcome of the reaction.
Protein Extraction and Purification
Specific Scientific Field
Molecular Biology
Summary of the Application
TEA-HCl serves as a buffering agent during protein extraction and protein purification .
Methods of Application or Experimental Procedures
During protein extraction and purification, TEA-HCl is used to maintain the pH of the solution. This helps to preserve the structure and function of the proteins being extracted and purified.
Results or Outcomes
The use of TEA-HCl in protein extraction and purification can improve the yield and purity of the proteins obtained. By maintaining a stable pH, TEA-HCl helps to prevent denaturation or degradation of the proteins, which can improve the success of downstream applications.
Medium for Assaying Adenosine Diphosphate (ADP)
Summary of the Application
TEA-HCl is used as a medium for assaying adenosine diphosphate (ADP) . ADP plays a crucial role in energy transfer within cells.
Methods of Application or Experimental Procedures
In this application, TEA-HCl is used to prepare the medium in which the assay is conducted. The specific concentration of TEA-HCl used will depend on the requirements of the assay.
Results or Outcomes
The use of TEA-HCl in this context can help to ensure accurate and reliable results from the ADP assay. By providing a stable pH, it helps to maintain the integrity of the ADP molecules during the assay.
Organic Additive in Cement Clinker Grinding
Specific Scientific Field
Materials Science
Summary of the Application
TEA-HCl acts as an organic additive in the grinding of cement clinker . It helps to improve the efficiency of the grinding process.
Methods of Application or Experimental Procedures
In this application, TEA-HCl is added to the cement clinker during the grinding process. The specific amount added will depend on the requirements of the process.
Results or Outcomes
The addition of TEA-HCl can help to reduce the energy required for grinding, which can lead to cost savings. It can also improve the fineness of the ground cement clinker, which can enhance the quality of the final cement product.
Chemical Cross-Linking of Chloroplast Coupling Factor
Summary of the Application
TEA-HCl is used in the study of chemical cross-linking of chloroplast coupling factor . This process is crucial for understanding the structure and function of chloroplasts, which are the organelles responsible for photosynthesis in plants.
Methods of Application or Experimental Procedures
In this application, TEA-HCl is used as a medium in which the cross-linking reaction takes place. The specific concentration of TEA-HCl used will depend on the requirements of the experiment.
Results or Outcomes
The use of TEA-HCl in this context can help to ensure accurate and reliable results from the cross-linking experiment. By providing a stable pH, it helps to maintain the integrity of the chloroplast coupling factor during the reaction.
Complexing Agent for Aluminum Ions in Aqueous Solutions
Specific Scientific Field
Chemistry
Summary of the Application
TEA-HCl acts as a complexing agent for aluminum ions in aqueous solutions . This is important in various chemical processes where the behavior of aluminum ions needs to be controlled.
Zukünftige Richtungen
Triethanolamine is widely used in many fields of production such as textile and cement industry, production of coolant-lubricants, cosmetics, household chemicals, pharmaceuticals, etc . The quality of the product and its consumer properties depend on the production technology . Some possible methods for further improving the consumer properties of TEA were also discussed .
Eigenschaften
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLJUSLZGFYWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO3 | |
| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67924-33-8, 102-71-6 (Parent) | |
| Record name | Ethanol, 2,2′,2′′-nitrilotris-, homopolymer, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67924-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1052321 | |
| Record name | Triethanolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethanolamine hydrochloride is the salt of triethanolamine. See the chemical datasheet for triethanolamine for more information., Liquid, Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethanolamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triethanolamine hydrochloride | |
CAS RN |
637-39-8, 67924-33-8 | |
| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethanolamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067924338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethanolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R297UJ9QDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)